N,N-Diethyl-3-piperidinamine dihydrochloride
Overview
Description
N,N-Diethyl-3-piperidinamine dihydrochloride (DEDPPD) is a versatile and widely used compound used in the laboratory setting. This compound has a wide range of applications, including being used as a reagent for organic synthesis, a catalyst for polymerization reactions, and a reactant for inorganic syntheses. It is also a useful tool for studying biochemical and physiological effects, and for exploring the mechanism of action of various compounds.
Scientific Research Applications
Synthesis and Medicinal Applications
Motilin Receptor Agonist : N,N-Diethyl-3-piperidinamine derivatives, such as GSK962040, have been identified as novel small molecule motilin receptor agonists. These compounds are potential candidates for gastrointestinal disorders due to their potentiation of neuronal-mediated contractions in gastric antrum tissue (Westaway et al., 2009).
Antimicrobial Agents : Certain piperidine derivatives, like the 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences their antibacterial activity (Vinaya et al., 2009).
Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carboxamides : Research has been conducted on the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which could have potential applications in medicinal chemistry (Gein et al., 2009).
Enzymatic Inhibition and Bioactivity
Influenza Virus Inhibition : Derivatives of 3:4-xylidine, including some N,N-diethyl-3-piperidinamine related compounds, have been investigated for their ability to inhibit the growth of the influenza virus in tissue culture. The chemical structure significantly influences their inhibitory activity (Clark et al., 1958).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase : Certain N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides have shown inhibitory activity against human carbonic anhydrase (hCA) I, hCA II, and acetylcholinesterase (AChE) enzymes. These compounds may have applications in treating disorders like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2014).
Organic Synthesis and Material Science
Piperidine Synthesis : Studies on stereoselective piperidine synthesis have been conducted, focusing on oxidative carbon–hydrogen bond functionalizations of enamides. This research aids in the development of methodologies for synthesizing piperidine structures with efficiency and stereocontrol (Brizgys et al., 2012).
Metal Complex Synthesis : Research into the synthesis of metal complexes using acetylenic amines ligands, including N,N-diethyl Propargyl Amine and related piperidine compounds, has been explored. These complexes have potential applications in material science and pharmacology (Obaidi et al., 2012).
properties
IUPAC Name |
N,N-diethylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)9-6-5-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSMADIHVDOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-piperidinamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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